Kv3 modulator 5

Potency Kv3.2 AUT1

Standard Kv3 PAMs lack selectivity and defined binding mechanisms, leading to off-target effects. Kv3 modulator 5 (AUT5) is a validated chemical probe with precise molecular pharmacology. - **Selectivity**: >6-fold more potent than AUT1; no Kv3.4 cross-reactivity - **Mechanism**: Positive cooperativity with activation voltage shift ΔV0.5 = -26.5 mV (EC50 = 3.2 μM) - **Application**: Hearing loss, tinnitus, schizophrenia research; electrophysiology positive control

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Cat. No. B8296458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3 modulator 5
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=O)N1)C2=CN=C(N=C2)OC3=C4C(=C(C=C3)C)OCC45CC5
InChIInChI=1S/C20H20N4O4/c1-3-13-17(25)24(19(26)23-13)12-8-21-18(22-9-12)28-14-5-4-11(2)16-15(14)20(6-7-20)10-27-16/h4-5,8-9,13H,3,6-7,10H2,1-2H3,(H,23,26)/t13-/m1/s1
InChIKeyLWGBRPAONSBLOJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kv3 Modulator 5 (AUT5) Overview


Kv3 modulator 5, also known as AUT5, is an imidazolidinedione derivative and a highly selective positive allosteric modulator (PAM) of voltage-gated potassium channels Kv3.1 and Kv3.2 [1]. This compound increases Kv3.2 current and is employed in research on hearing disorders and neuropsychiatric conditions [2]. It is identified by CAS number 1380696-68-3, a molecular weight of 380.4 g/mol, and the molecular formula C20H20N4O4 [2].

Kv3.1/3.2 positive allosteric modulator (PAM) for fast-spiking neuron studies
Cryo-EM defined binding site at extracellular inter-subunit interface (2.5 Å)
Strict selectivity context: no significant modulation of Kv3.4 or other Kv subfamilies at screening concentration

AUT5 vs. Generic Kv3 PAMs


Kv3 modulator 5 (AUT5) exhibits a unique combination of potency, selectivity, and defined molecular pharmacology that distinguishes it from other in-class positive allosteric modulators such as AUT1, Kv3 modulator 4, and AUT00201. Substituting a generic Kv3 PAM risks experimental failure due to significant differences in EC50 values, selectivity profiles, and underlying mechanism of action. Specifically, AUT5 is ~6-fold more potent than its close analog AUT1 in functional assays and demonstrates strict selectivity for Kv3.1 and Kv3.2 over other Kv3 subfamily members like Kv3.4 [1]. Furthermore, its binding site and mechanism—involving positive cooperativity and stabilization of the open state—are precisely defined by a 2.5 Å cryo-EM structure [1]. These molecular-level differentiators are not conserved across other Kv3 modulators, making AUT5 the definitive tool for probing the Kv3.1/3.2 axis in fast-spiking neuronal populations.

Risk Factor
AUT5 (This Product)
Generic Kv3 PAM
Potency context
Reported higher functional modulation potency in Kv3.2 assays
Analogs like AUT1 may exhibit lower potency, shifting activation threshold interpretation
Selectivity scope
Narrow selectivity for Kv3.1/3.2; no significant modulation of Kv3.4
Broad-spectrum modulators may activate Kv3.4, confounding fast-spiking interneuron readouts
Mechanistic definition
Cryo-EM confirmed binding site and positive cooperativity (nH 1.9)
Undefined or inferred binding can introduce variable target engagement and data reproducibility risk

AUT5 Evidence: Potency, Selectivity, Mechanism


Functional Potency vs. AUT1

In a direct head-to-head comparison using the ΔV0.5 of the Gp-Vc relation as a measure of functional modulation, AUT5 (Kv3 modulator 5) was determined to be approximately 6 times more potent than its close structural analog AUT1 [1]. This difference is corroborated by a lower EC50 value for AUT5.

Potency vs AUT1
Head-to-head
~6-fold higher modulation potency (ΔV0.5 shift) in Kv3.2 oocyte assay
Supports potency comparison in Kv3.2 functional studies
TEVC; Xenopus oocytes
Potency Kv3.2 AUT1

Kv3.2 Activation and Cooperativity

Concentration-response analysis of AUT5-induced ΔV0.5 on Kv3.2 channels yielded an EC50 value of 3.2 μM with a Hill coefficient (nH) of 1.9 [1]. This nH >1 indicates positive cooperativity, a key mechanistic feature. In contrast, the earlier-generation analog AUT1 exhibits an EC50 of 4.7–4.9 μM for Kv3.1b/Kv3.2a, representing a lower potency .

Kv3.2 EC50
Cross-study comparable
EC50 = 3.2 μM, Hill coefficient nH = 1.9
Supports positive cooperativity interpretation
Concentration-response on Kv3.2 Gp-Vc shift
EC50 Cooperativity Kv3.2

Selectivity for Kv3.1 and Kv3.2

At a concentration of 2 μM, AUT5 induced a significant leftward shift in the conductance-voltage (Gp-Vc) relationship for Kv3.1 (ΔV0.5 = −11.2 mV) and Kv3.2 (ΔV0.5 = −26.5 mV) [1]. In stark contrast, the same concentration did not significantly affect the Gp-Vc relations of phylogenetically related Kv1.2, Kv2.1, K-Shaw2, Kv3.4, and Kv4.2 channels [1]. This selectivity is superior to modulators like Kv3 modulator 3, which broadly targets Kv3.1/3.2/3.3 .

Channel selectivity
Head-to-head
Kv3.1 ΔV0.5 = −11.2 mV; Kv3.2 ΔV0.5 = −26.5 mV
Kv3.4, Kv1.2, Kv2.1, Kv4.2: no significant shift
Supports Kv3.1/3.2 subtype-selective interpretation
2 μM screening concentration; oocyte TEVC
Selectivity Kv3.1 Kv3.4

Cryo-EM Binding Site

A cryo-EM structure of the human Kv3.1 channel in complex with AUT5 was solved at a nominal resolution of 2.5 Å [1]. The structure reveals four equivalent AUT5 binding sites per tetrameric channel, located at the extracellular inter-subunit interface between the voltage-sensing and pore domains [1]. This structural definition is a distinct advantage over earlier modulators like AUT1, for which such high-resolution data was not the primary focus of characterization [1].

Cryo-EM structure
Reported
2.5 Å resolution; four equivalent binding sites per tetramer
Supports binding site modeling and mutagenesis design
Human Kv3.1/AUT5 complex
Cryo-EM Binding Site Structure

Turret Region Selectivity Mechanism

The selectivity of AUT5 is governed by the unique extracellular turret region of Kv3.1 and Kv3.2. A chimeric Kv3.2 channel in which the turret sequence was replaced with that of Kv3.4 (3.4 × 3.2/Turret) nearly eliminated modulation by 2 μM AUT5, recapitulating the effect of a complete turret deletion [1]. This demonstrates that the turret is both necessary and sufficient for AUT5's selective action, a feature not documented for other Kv3 modulators like Kv3 modulator 4 [2].

Turret selectivity
Class-level inference
Chimera 3.4×3.2/Turret nearly abolishes modulation; turret necessary and sufficient
Supports turret domain attribution for selectivity
Oocyte expression; 2 μM AUT5
Turret Region Mechanism Chimera

AUT5 Application Scenarios


Hearing Disorders Research

Kv3 modulator 5 enhances Kv3.2 current, a property directly linked to its potential utility in hearing disorder research [1]. Its ability to positively modulate Kv3.2, as demonstrated by a significant hyperpolarizing shift in activation voltage (ΔV0.5 = −26.5 mV), provides a direct molecular tool to investigate auditory neuron excitability and synaptic transmission in models of hearing loss and tinnitus [2].

Fast-Spiking Interneuron Modulation

Given its high selectivity for Kv3.1 and Kv3.2 [1], AUT5 is ideally suited for studies of fast-spiking GABAergic interneurons, which are critical for generating gamma oscillations and are implicated in schizophrenia [1]. The compound's defined EC50 of 3.2 μM and positive cooperativity allow for precise control of neuronal firing patterns in ex vivo brain slice preparations and in vivo models relevant to cognitive and psychiatric disorders [1].

PAM Binding Site for Drug Discovery

The 2.5 Å cryo-EM structure of the Kv3.1/AUT5 complex provides a definitive blueprint of the positive allosteric modulator binding site [1]. This makes AUT5 an essential reference compound for structure-based drug design efforts aimed at developing next-generation Kv3 modulators. Researchers can use AUT5 as a validated chemical probe to benchmark the binding modes and functional effects of novel chemical entities targeting the same allosteric site [1].

Kv3.1/Kv3.2 Selectivity Benchmark

AUT5 serves as a critical tool for calibrating and validating electrophysiological assays due to its well-characterized and highly selective functional effects. At a standard screening concentration of 2 μM, AUT5 produces robust and specific shifts in the voltage-dependence of Kv3.1 and Kv3.2 activation without affecting related Kv channels [1]. This reliability makes it an ideal positive control for ion channel screening campaigns and for dissecting the contributions of Kv3.1/3.2 currents in native neuronal recordings.

Application
Selection Property
Validation Focus
Auditory neuron excitability studies
Kv3.2 modulation potency
Confirm ΔV0.5 hyperpolarizing shift in auditory neuron models
Fast-spiking interneuron assays
Kv3.1/3.2 subtype selectivity
Verify modulation specificity over Kv3.4 in interneuron cultures
Structure-based modulator design
Cryo-EM defined allosteric pocket
Benchmark binding modes of novel chemical entities
Ion channel screening control
Reported selective PAM profile
Assess Kv3.1/3.2 vs Kv3.4 modulation in screening platforms

Technical Documentation Hub

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34 linked technical documents
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